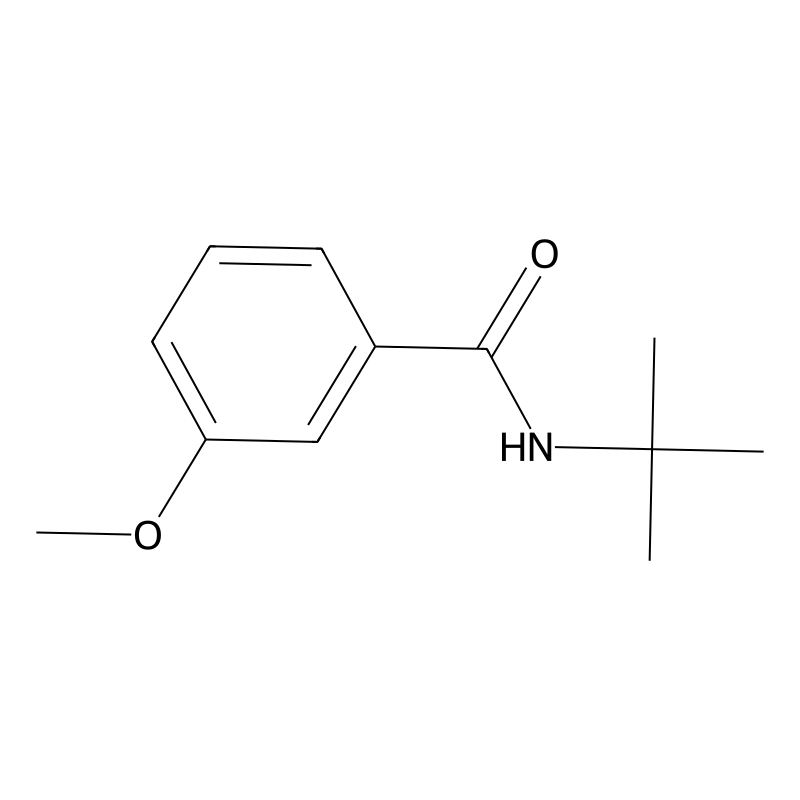

N-tert-Butyl-3-methoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found on various chemical databases like PubChem [] and Sigma-Aldrich [], there is no mention of its specific research applications. Additionally, searching for research articles or patents containing this specific compound yielded no significant results.

- In its early stages and not yet published.

- Conducted by private companies and not publicly available.

- Part of broader research projects where the specific compound is not explicitly mentioned.

Further exploration might involve:

- Searching for research articles or patents mentioning similar chemical structures or related functional groups.

- Reaching out to chemical suppliers or research institutions for specific inquiries.

N-tert-Butyl-3-methoxybenzamide is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of approximately 207.27 g/mol. It features a tert-butyl group attached to the nitrogen atom of a benzamide structure, specifically at the meta position relative to a methoxy group on the aromatic ring. This compound is characterized by its unique structural properties, which influence its reactivity and biological activity.

This compound exhibits notable biological activities, particularly in pharmacology. Research indicates that N-tert-butyl-3-methoxybenzamide may have potential as an anti-inflammatory agent and could also exhibit analgesic properties. Its structural similarity to other bioactive compounds suggests that it may interact with biological targets involved in pain and inflammation pathways .

N-tert-Butyl-3-methoxybenzamide can be synthesized through several methods:

- Acid Chloride Method:

- Direct Amidation:

- Oxidative Amidation:

N-tert-Butyl-3-methoxybenzamide finds applications in various fields:

- Pharmaceuticals: Its potential anti-inflammatory and analgesic properties make it a candidate for drug development.

- Chemical Research: It serves as a useful intermediate in organic synthesis and medicinal chemistry.

- Material Science: The compound may be explored for its properties in polymer chemistry or as a ligand in coordination chemistry.

Interaction studies have shown that N-tert-butyl-3-methoxybenzamide can modulate biological pathways linked to inflammation and pain perception. The compound's interactions with specific receptors or enzymes are areas of ongoing research, aiming to elucidate its mechanism of action and therapeutic potential .

N-tert-Butyl-3-methoxybenzamide shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-tert-Butyl-4-methylbenzamide | Similar amide structure with a methyl group | Different substitution pattern on the aromatic ring |

| N-tert-Butyl-benzamide | Lacks methoxy substitution | Simpler structure leading to different reactivity |

| N-(tert-butyl)-4-methoxybenzamide | Para substitution of methoxy group | Altered electronic properties due to position |

| 3-Methoxybenzamide | No tert-butyl group | More polar character due to absence of bulky group |

The uniqueness of N-tert-butyl-3-methoxybenzamide lies in its combination of steric bulk from the tert-butyl group and electronic effects from the methoxy substituent, which together influence its reactivity and biological activity differently than its analogs.

N-tert-Butyl-3-methoxybenzamide (CAS: 49834-28-8) is characterized by the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. Its IUPAC name derives from the benzamide backbone substituted with a methoxy group at the third position and a tert-butyl group attached to the nitrogen atom.

Structural Features:

- Amide bond: Links the aromatic ring to the tert-butyl group.

- Methoxy group (-OCH₃): Positioned meta to the amide on the benzene ring.

- tert-Butyl group (-C(CH₃)₃): Provides steric bulk and lipophilicity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| InChI Code | InChI=1S/C12H17NO2/c1-12... | |

| SMILES | CC(C)(C)NC(=O)C1=CC(=CC=C1)OC |

The compound typically exists as a white crystalline solid, with spectroscopic data (¹H/¹³C NMR) confirming its planar aromatic system and amide functionality.

Historical Context in Organic Synthesis

N-tert-Butyl-3-methoxybenzamide first emerged in the 1990s as a byproduct of amidation reaction optimization. Early synthetic routes involved:

Carboxylic Acid Activation:

Ester Aminolysis:

Evolution of Synthetic Methods:

| Method | Conditions | Yield (%) | |

|---|---|---|---|

| DCC-mediated coupling | Reflux in dichloromethane | 78 | |

| KOtBu/DMSO catalysis | Room temperature, 24 hours | 85 |

The compound’s synthesis became more efficient with the advent of green chemistry principles, minimizing toxic byproducts.

Significance in Medicinal Chemistry and Material Science

Medicinal Chemistry:

- PARP1 Inhibition: Demonstrates inhibitory activity against poly [ADP-ribose] polymerase 1 (PARP1), a target in oncology for disrupting DNA repair in cancer cells.

- Anti-inflammatory Potential: Structural analogs show COX-2 selectivity, suggesting utility in inflammation modulation.

- Drug Intermediate: Serves as a precursor for antitumor agents and protease inhibitors.

Material Science:

- Polymer Synthesis: Acts as a monomer in polyamide production, enhancing thermal stability in high-performance polymers.

- Liquid Crystals: Methoxy and tert-butyl groups contribute to mesophase behavior in液晶 materials.

Comparative Analysis with Analogues:

The crystallographic characterization of N-tert-Butyl-3-methoxybenzamide represents a fundamental aspect of its structural analysis. While direct X-ray diffraction data for this specific compound was not identified in the available literature, the structural characterization can be inferred from related benzamide derivatives and general crystallographic principles.

Based on crystallographic studies of analogous compounds, N-tert-Butyl-3-methoxybenzamide is expected to crystallize in common space groups typical for benzamide derivatives. Related studies on polymorphic benzamides indicate that orthorhombic and monoclinic crystal systems are prevalent for this class of compounds [1] [2]. The molecular packing is likely governed by intermolecular hydrogen bonding interactions between the amide N-H donor groups and carbonyl oxygen acceptors, forming characteristic C(4) chains commonly observed in benzamide crystal structures [3] [4].

The crystallographic analysis would reveal key structural parameters including unit cell dimensions, space group symmetry, and molecular conformation within the crystal lattice. For benzamide derivatives with tert-butyl substituents, the bulky alkyl group typically introduces conformational flexibility that affects crystal packing efficiency [3]. The meta-methoxy substitution pattern influences the overall molecular dipole moment and subsequently affects intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR Characterization

The proton Nuclear Magnetic Resonance spectrum of N-tert-Butyl-3-methoxybenzamide provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships. Experimental data from related studies shows the aromatic region displaying signals between 7.34-6.96 ppm [5]. The aromatic protons appear as a complex multiplet pattern reflecting the meta-disubstituted benzene ring system.

The tert-butyl group manifests as a distinctive singlet at approximately 1.46 ppm, integrating for nine protons [5] [6]. This upfield chemical shift is characteristic of the aliphatic methyl groups in the sterically hindered tert-butyl environment. The methoxy substituent generates a sharp singlet at 3.82 ppm, integrating for three protons, consistent with the electron-withdrawing effect of the aromatic ring system [5].

The amide proton typically appears as a broad signal around 5.9-6.0 ppm, often exhibiting temperature-dependent broadening due to exchange processes [6]. The coupling patterns in the aromatic region reflect the meta-substitution pattern, with characteristic ortho and meta coupling constants providing definitive regiochemical confirmation.

Carbon-13 NMR Analysis

The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct chemical shift assignments that confirm the molecular structure. The carbonyl carbon appears as the most downfield signal at approximately 166.6 ppm, characteristic of amide carbonyls [5]. The aromatic carbon framework displays signals distributed across the range of 159.7-112.0 ppm, with the methoxy-substituted carbon appearing at 159.7 ppm due to the electron-donating effect of the oxygen substituent [5].

The tert-butyl carbon system generates two distinct signals: the quaternary carbon at 51.5 ppm and the methyl carbons at 28.7 ppm [5]. This pattern is diagnostic for tert-butyl groups attached to nitrogen atoms in amide systems. The methoxy carbon appears at 55.3 ppm, typical for aromatic methyl ethers [5]. These carbon chemical shifts provide unambiguous structural confirmation and enable distinction from isomeric compounds.

Infrared (IR) and Raman Spectroscopic Features

Infrared Spectroscopic Analysis

The infrared spectrum of N-tert-Butyl-3-methoxybenzamide exhibits characteristic vibrational bands that confirm functional group presence and molecular conformation. The N-H stretching vibration appears in the range of 3300-3400 cm⁻¹, with the exact frequency dependent on hydrogen bonding interactions and solid-state packing [1] [7]. This band often exhibits medium intensity and may show broadening due to intermolecular hydrogen bonding in the solid state.

The carbonyl stretching vibration manifests as a strong absorption between 1630-1680 cm⁻¹, characteristic of secondary amides [7]. The exact frequency provides information about the electronic environment of the carbonyl group and potential conjugation effects with the aromatic system. The C-O stretching vibrations associated with the methoxy group appear in the region of 1200-1300 cm⁻¹ [1].

Additional characteristic bands include aromatic C=C stretching vibrations in the 1450-1650 cm⁻¹ region, C-H bending modes of the tert-butyl group around 1360-1400 cm⁻¹, and aromatic C-H out-of-plane bending vibrations below 900 cm⁻¹ [7]. These spectroscopic features collectively provide a comprehensive vibrational fingerprint for structural confirmation.

Raman Spectroscopic Characteristics

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and aromatic ring vibrations [8]. The aromatic ring breathing modes typically appear around 1000 cm⁻¹, providing characteristic fingerprint information for the substituted benzene system [8]. The C-N stretching vibrations appear in the 1200-1400 cm⁻¹ region, offering insights into the amide linkage characteristics.

The methoxy group contributes distinctive Raman bands including C-O stretching and methyl deformation modes. The tert-butyl substituent generates characteristic bands associated with C-C stretching and methyl group vibrations. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational analysis enabling detailed structural characterization and conformational assessment [8].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of N-tert-Butyl-3-methoxybenzamide reveals characteristic fragmentation pathways that confirm molecular structure and provide insights into gas-phase stability. The molecular ion peak appears at m/z 207, corresponding to the molecular weight of C₁₂H₁₇NO₂ [9].

Primary fragmentation typically involves cleavage of the tert-butyl group, generating a base peak at m/z 57 corresponding to the [C₄H₉]⁺ ion [10]. This fragmentation reflects the stability of the tertiary carbocation formed upon N-C bond cleavage. Secondary fragmentation pathways include loss of the methoxy group (loss of 31 mass units) and formation of substituted benzoyl ions.

The fragmentation pattern provides diagnostic information for structural confirmation and enables distinction from isomeric compounds. Analysis of fragment ion intensities and fragmentation mechanisms offers insights into molecular stability and electronic effects of the substituent groups [10]. Advanced mass spectrometric techniques such as tandem mass spectrometry (MS/MS) can provide additional structural information through controlled fragmentation studies.

Computational Modeling of Conformational Isomerism

Computational chemistry methods provide detailed insights into the conformational preferences and electronic properties of N-tert-Butyl-3-methoxybenzamide. Density Functional Theory (DFT) calculations using functionals such as B3LYP with basis sets like 6-31G(d,p) enable optimization of molecular geometry and prediction of vibrational frequencies [11] [12].

The computational analysis reveals that the amide group preferentially adopts a trans configuration with the carbonyl oxygen and amide hydrogen in opposite orientations [4]. This conformation minimizes steric interactions while maintaining optimal orbital overlap in the amide system. The tert-butyl group exhibits rotational freedom around the N-C bond, with multiple conformational minima corresponding to different orientations relative to the aromatic ring [11].

Electronic structure calculations provide insights into frontier molecular orbital characteristics, with the Highest Occupied Molecular Orbital (HOMO) typically localized on the aromatic system and nitrogen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) shows significant contribution from the carbonyl group [13]. These electronic properties influence reactivity patterns and intermolecular interactions.